ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
Description
Ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a synthetic small molecule featuring a benzoate ester core substituted at the para-position with an amide-linked dihydropyridone scaffold. The dihydropyridone moiety is further functionalized with a 3-chlorobenzyl group. This structure combines aromatic, ester, and amide functionalities, making it a candidate for diverse applications, including medicinal chemistry (e.g., kinase inhibition) or agrochemical development . Its molecular formula is C22H19ClN2O4, with a molecular weight of 410.86 g/mol.
Properties
IUPAC Name |
ethyl 4-[[1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-2-29-22(28)16-6-9-19(10-7-16)24-21(27)17-8-11-20(26)25(14-17)13-15-4-3-5-18(23)12-15/h3-12,14H,2,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURYXZTVIHNPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for its diverse pharmacological properties. The structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H19ClN2O3
- Molecular Weight : 348.81 g/mol
Antimicrobial Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The Minimum Inhibitory Concentration (MIC) values for these compounds typically range between 31.25 µg/mL to 62.5 µg/mL, indicating a potent antibacterial effect .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has shown that related dihydropyridine derivatives can induce apoptosis in cancer cell lines. For example, studies have demonstrated that certain derivatives inhibit cell proliferation in human breast cancer cells (MCF-7) and human lung cancer cells (A549) with IC50 values in the micromolar range.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in drug metabolism and cancer progression. Notably, it has been found to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Narayana et al. (2016), several derivatives of dihydropyridine were synthesized and tested for antimicrobial activity. The study found that compounds with similar structural motifs to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 31.25 | Staphylococcus aureus |
| Compound B | 62.5 | Escherichia coli |
| Compound C | 40 | Mycobacterium tuberculosis |
Case Study 2: Anticancer Potential
A separate investigation into the anticancer effects of dihydropyridine derivatives revealed that specific modifications to the core structure enhanced cytotoxicity against MCF-7 cells. The study highlighted that the introduction of halogen substituents significantly improved the potency of these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ in substituent positions, halogenation patterns, or ester groups. Below is a comparative analysis based on evidence from crystallographic databases, pesticide chemistry, and screening reports:
Key Observations
Substituent Position and Halogenation: The target compound’s 3-chlorophenyl group contrasts with the 4-chlorophenyl isomer (G843-0380), which may alter steric interactions and dipole moments in biological targets.
Ester Group and Substitution Pattern :
- Ethyl esters (target compound and G843-0380) generally exhibit slower hydrolysis rates compared to methyl esters (), influencing metabolic stability .
- The ortho-ester position in ’s compound may reduce steric hindrance compared to the para-substituted target compound, affecting target engagement.
Molecular Weight and Physicochemical Properties :
- The dichloro analogue (443.27 g/mol) has a higher molecular weight than the target compound (410.86 g/mol), likely impacting solubility and bioavailability .
- G843-0380 shares the same molecular formula as the target compound, highlighting the critical role of substituent positioning in activity .
Research Findings and Implications
- Agrochemical Potential: Structural parallels to diclofop-methyl (a herbicide) suggest that halogenated benzoate esters may share herbicidal mechanisms, though specific data for the target compound is lacking .
- Medicinal Chemistry : The dihydropyridone scaffold is associated with kinase inhibition (e.g., PARP or CDK inhibitors). Substitution at the 3-chlorophenyl position could optimize binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
